![molecular formula C16H10N4O B2483318 2-[2-(4-吡啶基)-5-嘧啶基]-1,3-苯并恶唑 CAS No. 477859-79-3](/img/structure/B2483318.png)
2-[2-(4-吡啶基)-5-嘧啶基]-1,3-苯并恶唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with pyridine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
科学研究应用
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties
作用机制
Target of Action
Compounds with similar structures, such as 5-(4-pyridinyl)-1,2,4-triazole, have been found to interact with alpha-synuclein, a protein implicated in neurodegenerative diseases .
Mode of Action
Based on the structural similarity to 5-(4-pyridinyl)-1,2,4-triazole, it may interact with its targets through a combination of hydrophobic interactions, hydrogen bonding, and pi-pi stacking
Biochemical Pathways
Similar compounds have been shown to interfere with the aggregation of alpha-synuclein, potentially affecting pathways related to neurodegeneration .
Result of Action
Based on the potential interaction with alpha-synuclein, it could potentially have neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2-chloropyrimidine in the presence of a base, followed by cyclization with o-aminophenol to form the benzoxazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological activities .
相似化合物的比较
Similar Compounds
- 2-(2-Pyridinyl)-1,3-benzoxazole
- 2-(4-Pyridinyl)-1,3-benzoxazole
- 2-(5-Pyrimidinyl)-1,3-benzoxazole
- 2-(2-Pyridinyl)-5-pyrimidinyl-1,3-benzoxazole
Uniqueness
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is unique due to its specific combination of pyridine, pyrimidine, and benzoxazole rings, which confer distinct pharmacological properties. This structural arrangement allows for versatile chemical modifications and the potential to target a wide range of biological pathways .
属性
IUPAC Name |
2-(2-pyridin-4-ylpyrimidin-5-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c1-2-4-14-13(3-1)20-16(21-14)12-9-18-15(19-10-12)11-5-7-17-8-6-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSILHPJOHOQLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=C(N=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
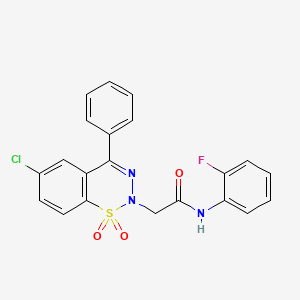
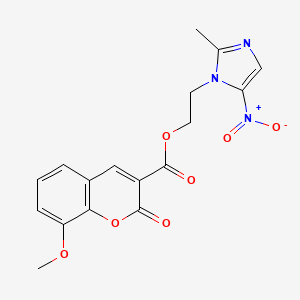
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2483240.png)
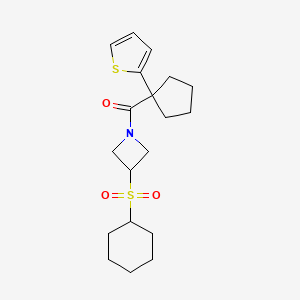
![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)
![{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea](/img/structure/B2483246.png)
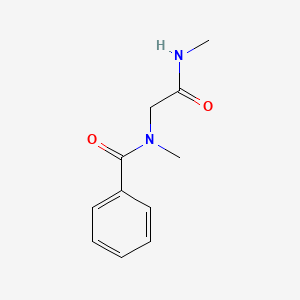
![6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)
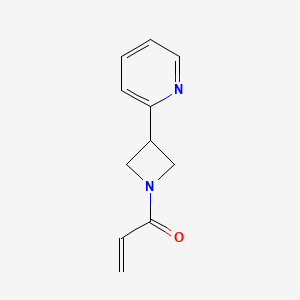
![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)

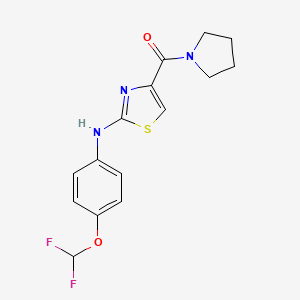
![3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2483255.png)
![(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2483258.png)
